5-氯-2-吡啶基溴化锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

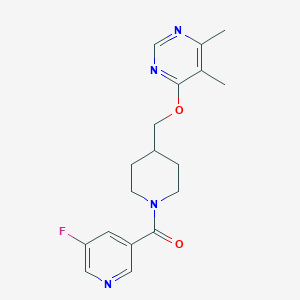

5-Chloro-2-pyridylzinc bromide is an organometallic compound . It is typically stored in a refrigerator and is shipped at room temperature . The compound is a liquid in its physical form .

Molecular Structure Analysis

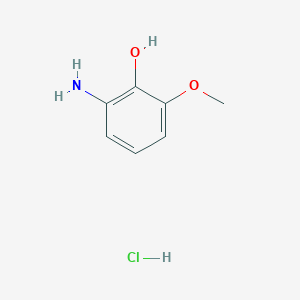

The IUPAC name for 5-Chloro-2-pyridylzinc bromide is bromo (6-chloro-3-pyridinyl)zinc . The InChI code for the compound is 1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis

5-Chloro-2-pyridylzinc bromide is a liquid at room temperature . Its molecular weight is 257.83 . The compound is stored in a refrigerator and is shipped at room temperature .科学研究应用

Synthesis of Heterocyclic Compounds

5-Chloro-2-pyridylzinc bromide: is instrumental in the synthesis of various heterocyclic compounds. Utilizing simple coupling reactions with stable pyridylzinc bromides, researchers have developed practical synthetic routes for preparing 2-pyridyl and 3-pyridyl derivatives . These derivatives are crucial in the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the preparation of organozinc reagents. These reagents exhibit high reactivity and can undergo cross-coupling reactions under mild conditions to produce a wide array of organic molecules . This versatility is essential for developing new drugs and materials.

Ligand for Catalysts

Due to its structural properties, 5-Chloro-2-pyridylzinc bromide can act as a ligand for transition-metal catalysis . This application is significant in industrial chemistry where catalysts are used to accelerate chemical reactions, thus increasing efficiency and reducing waste.

Photosensitizers

In the field of photovoltaics and photocatalysis, the compound can be used to synthesize photosensitizers . These materials are capable of absorbing light and transferring the energy to another system, which is a key process in solar energy conversion.

Supramolecular Chemistry

The pyridyl group in 5-Chloro-2-pyridylzinc bromide allows it to form supramolecular structures through coordination with metal centers . These structures have applications in the development of new materials with unique properties, such as self-healing materials or molecular machines.

Biologically Active Molecules

Researchers utilize 5-Chloro-2-pyridylzinc bromide in the synthesis of biologically active molecules . These molecules can interact with biological systems and are fundamental in the discovery and development of new medicines.

Viologens Synthesis

Viologens are a class of compounds used in electrochromic devices and redox flow batteries5-Chloro-2-pyridylzinc bromide can be employed in the synthesis of viologens, contributing to advancements in energy storage and smart window technologies .

Development of Color Indicators

In the realm of analytical chemistry, 5-Chloro-2-pyridylzinc bromide may be used to develop color indicators for detecting bacterial contamination . Such indicators are crucial for ensuring the safety of food products and monitoring environmental samples.

安全和危害

未来方向

While specific future directions for 5-Chloro-2-pyridylzinc bromide are not mentioned in the search results, research into similar compounds suggests potential applications in energy storage . For instance, zinc-bromine rechargeable batteries are considered promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

作用机制

Target of Action

5-Chloro-2-pyridylzinc bromide is a type of organozinc compound . Organozinc compounds are known to be used in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary targets of 5-Chloro-2-pyridylzinc bromide are likely to be the carbon atoms involved in the formation of new carbon-carbon bonds.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 5-Chloro-2-pyridylzinc bromide would act as a nucleophile, donating electrons to an electrophilic carbon atom . This results in the formation of a new carbon-carbon bond. The bromide ion would then be eliminated as a byproduct .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The formation of new carbon-carbon bonds can lead to the creation of a wide variety of structures, which can have numerous downstream effects depending on the specific molecules involved.

Result of Action

The primary result of the action of 5-Chloro-2-pyridylzinc bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants present in the reaction. The specific molecular and cellular effects would depend on the nature of these compounds.

属性

IUPAC Name |

bromozinc(1+);5-chloro-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNJOMJXTNHYIL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)

![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)